H-Val-pro-OH hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

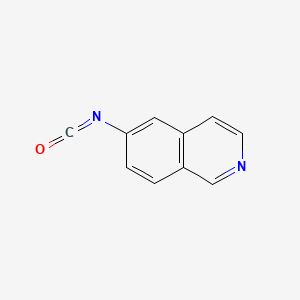

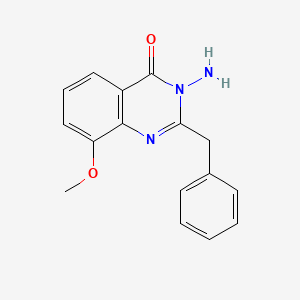

“H-Val-Pro-OH hcl” is a substrate for skin fibroblast prolidase . It is a peptide resembling the COOH-terminal tetrapeptide amide of gastrin from a new gastrointestinal endocrine cell type .

Synthesis Analysis

The synthesis of “H-Val-Pro-OH hcl” involves a reaction of 2-chloroethylamine with dipeptides (Boc-Pro-Pro-OH, Boc-Pro-Val-OH, Boc-Pro-Ala-OH, and Boc-Pro-Phe-OH) followed by a reaction with 1-methylimidazole and subsequent anion exchange .

Molecular Structure Analysis

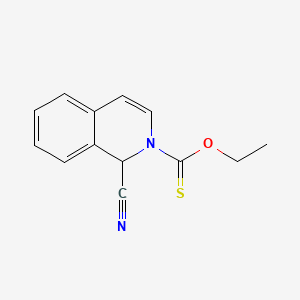

The molecular formula of “H-Val-Pro-OH hcl” is C₁₀H₁₈N₂O₃ · HCl . Its molecular weight is 250.73 .

Physical And Chemical Properties Analysis

“H-Val-Pro-OH hcl” is a white powder . It has a molecular weight of 250.72 . The storage temperature is less than -15°C .

Scientific Research Applications

Antihypertensive Agent

H-Val-Pro-OH HCl is an antihypertensive tripeptide originally isolated from fermented milk . It inhibits the angiotensin I-converting enzyme (ACE) with an IC₅₀ value of 9 µM . ACE inhibitors are commonly used in the treatment of high blood pressure and heart failure.

Enzyme Inhibitor

This compound is known to inhibit Peptidyl-Dipeptidase A and Angiotensin I-Converting Enzyme (ACE) . Enzyme inhibitors are often used in scientific research to understand the function of specific enzymes in biological processes.

Substrate for Skin Fibroblast Prolidase

H-Val-Pro-OH HCl serves as a substrate for skin fibroblast prolidase . Prolidase is an enzyme that plays a crucial role in the recycling of proline from imidodipeptides for collagen resynthesis. It’s particularly important in wound healing and cell growth.

Dipeptidyl-Peptidase IV (DPP IV) Inhibitor

It also acts as an inhibitor for Dipeptidyl-Peptidase IV (DPP IV) . DPP IV inhibitors are used in the treatment of type 2 diabetes, as they help to increase insulin levels in the body.

X-Pro Dipeptidase Inhibitor

H-Val-Pro-OH HCl is an inhibitor for X-Pro Dipeptidase . This enzyme is involved in the breakdown of certain proteins and peptides, and inhibitors can be used to study these processes.

Research Tool in Protein Studies

This compound is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These functions are essential for developing relationships between proteins and other cellular components.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAHNBGJJXSGP-WSZWBAFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)

![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)

![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/no-structure.png)